Hsd17B13-IN-93
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-93 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is associated with various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis . This compound is being studied for its ability to modulate lipid metabolism and inflammation in the liver, making it a promising candidate for the treatment of chronic liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-93 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . The process also includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-93 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and protective groups like tert-butyloxycarbonyl to ensure the stability of intermediates . Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups that enhance its inhibitory activity against hydroxysteroid 17-beta dehydrogenase 13 . These derivatives are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-93 has a wide range of scientific research applications, including:
Medicine: It is being explored as a potential therapeutic agent for the treatment of non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and other chronic liver diseases.
Wirkmechanismus
Hsd17B13-IN-93 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is involved in the metabolism of steroids and lipids in the liver. The inhibition of this enzyme leads to a reduction in lipid accumulation and inflammation in the liver, thereby mitigating the progression of liver diseases. The molecular targets and pathways involved include the modulation of lipid droplet formation, the regulation of inflammatory cytokines, and the activation of signaling pathways related to liver metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Hsd17B13-IN-93 include other inhibitors of hydroxysteroid 17-beta dehydrogenase 13, such as BI-3231 and various small molecule inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies.
Uniqueness
This compound is unique in its high selectivity and potency as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13. Its distinct chemical structure allows for effective binding to the enzyme’s active site, resulting in robust inhibition of enzymatic activity. This makes it a valuable tool for studying the role of hydroxysteroid 17-beta dehydrogenase 13 in liver diseases and for developing new therapeutic strategies.
Eigenschaften
Molekularformel |
C19H12ClF4N3O3S |
---|---|
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
4-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H12ClF4N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI-Schlüssel |
DWGWVWCZBPKJDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.